

A Technical Guide to the Aggregation Properties of p-amino-D-phenylalanine Solutions

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Compound of Interest

Compound Name: *p*-amino-D-phenylalanine

Cat. No.: B556569

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and experimental methodologies relevant to studying the aggregation properties of **p-amino-D-phenylalanine** (p-amino-D-Phe). While direct experimental data on this specific non-canonical amino acid is limited in published literature, this document extrapolates from the well-established behaviors of D-phenylalanine, substituted aromatic amino acids, and self-assembling peptides to provide a foundational framework for research and development. The focus is on the fundamental driving forces, expected outcomes, and detailed protocols for empirical characterization.

Introduction to p-amino-D-phenylalanine Self-Assembly

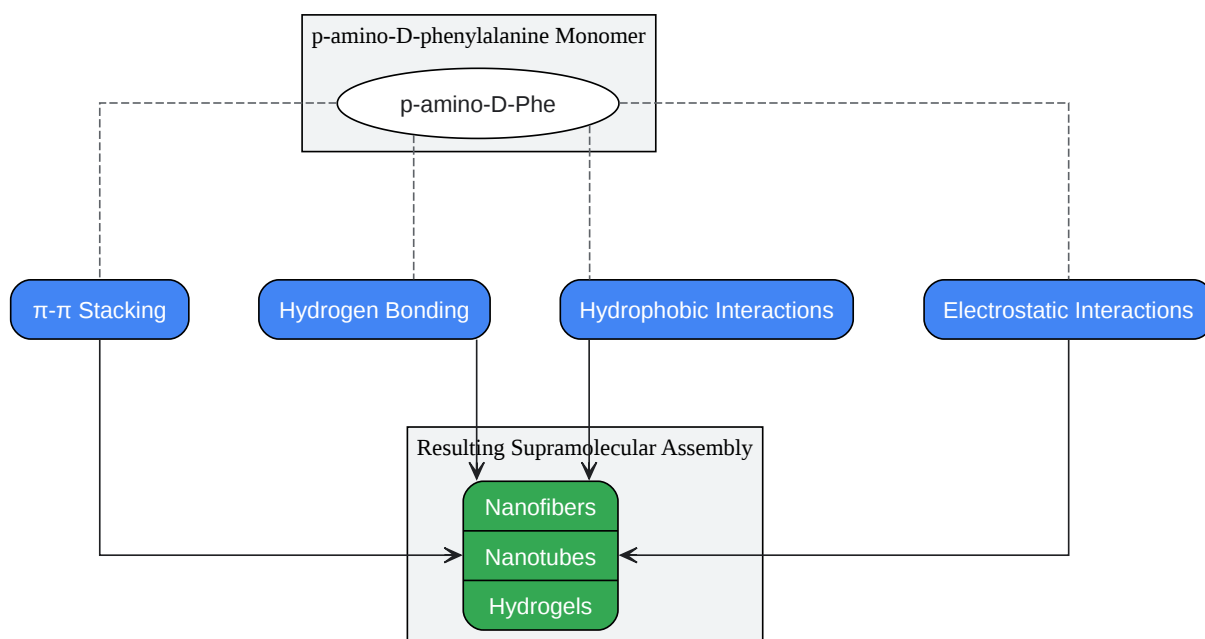
p-amino-D-phenylalanine is a non-proteinogenic amino acid characterized by two key features: the D-enantiomeric configuration and an amino group substitution at the para position of the phenyl ring. These modifications introduce unique stereochemical and electronic properties compared to its canonical counterpart, L-phenylalanine. The study of its aggregation is crucial for the development of novel biomaterials, such as hydrogels for drug delivery and tissue engineering, where chirality and molecular interactions dictate the final structure and function of the assembled material.^{[1][2]}

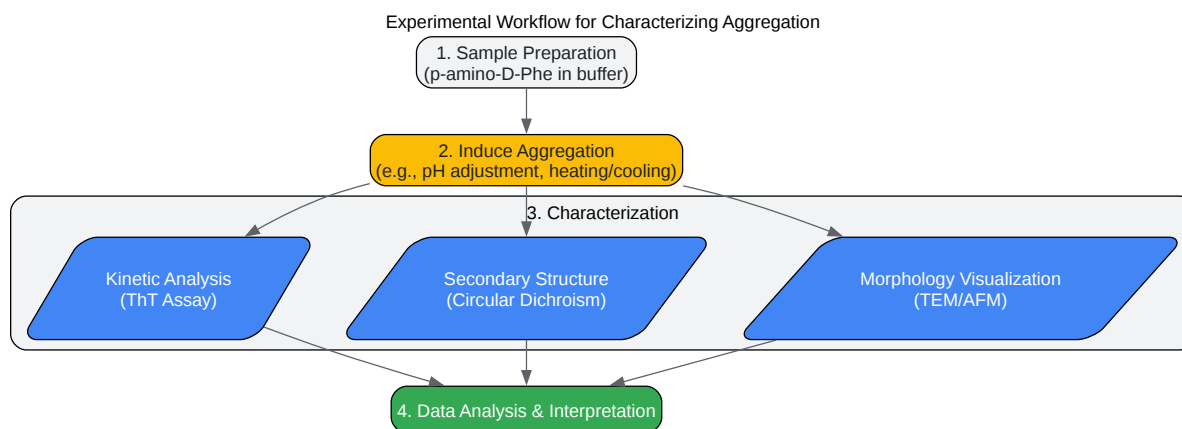
The self-assembly of amino acids and their derivatives is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, electrostatic forces, and π - π stacking.[3][4][5] Aromatic amino acids like phenylalanine have a particularly high propensity to self-assemble due to favorable π - π stacking interactions between their phenyl rings. The incorporation of D-amino acids is known to significantly influence the self-assembly process, often leading to the formation of supramolecular structures with opposite chirality (e.g., left-handed helices) compared to L-amino acids and enhanced resistance to enzymatic degradation.

Fundamental Driving Forces and Expected Behavior

The aggregation of p-amino-D-Phe is predicted to be driven by the following key interactions, as illustrated in the diagram below. The interplay of these forces, influenced by environmental conditions like pH and ionic strength, will determine the morphology of the resulting nanostructures.

- π - π Stacking: The aromatic phenyl rings are expected to stack, providing a primary driving force for assembly.
- Hydrogen Bonding: The α -amino and carboxyl groups, along with the additional p-amino group, can form an extensive network of intermolecular hydrogen bonds.
- Hydrophobic Interactions: The phenyl ring contributes to the molecule's hydrophobicity, promoting aggregation in aqueous solutions to minimize contact with water.
- Electrostatic Interactions: p-amino-D-Phe is zwitterionic, possessing a positive charge on its amino groups and a negative charge on its carboxyl group at physiological pH. The net charge, which is highly pH-dependent, will modulate repulsive or attractive electrostatic forces, significantly impacting the aggregation pathway.





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